1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Description
1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione is a structurally complex molecule featuring a pyrrolidine-2,5-dione core linked to a piperidine ring substituted with a trifluoromethylpyridyloxy group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridyloxy-piperidine moiety may contribute to target binding specificity .
Properties
IUPAC Name |
1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c18-17(19,20)11-1-2-13(21-9-11)27-12-5-7-22(8-6-12)16(26)10-23-14(24)3-4-15(23)25/h1-2,9,12H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCHAJASMZZCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione, also known by its chemical formula and CAS number 1421445-24-0, is a complex organic compound featuring a pyrrolidine core and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure
The molecular structure of the compound includes:
- Pyrrolidine ring : A five-membered ring containing nitrogen and two carbonyl (C=O) groups.
- Piperidine moiety : Contributes to the compound's pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Enzyme inhibition
Antimicrobial Activity
Studies have shown that derivatives of piperidine and pyrrolidine can possess significant antibacterial and antifungal activities. For instance, piperidine derivatives have been evaluated for their ability to inhibit various bacterial strains, demonstrating promising results in vitro.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may inhibit enzymes such as:
- α-glucosidase : Important in carbohydrate metabolism; inhibition can lead to therapeutic effects in diabetes management.
In a study evaluating 3,4-dihydroxy piperidines, several derivatives demonstrated effective α-glucosidase inhibition, indicating that similar compounds could exhibit comparable activity .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of compounds related to pyrrolidine derivatives. The findings indicated that certain analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Enzyme Inhibition
In a comparative analysis of various piperidine derivatives, it was found that modifications at specific positions significantly enhanced α-glucosidase inhibitory activity. Molecular docking studies supported these findings by revealing favorable binding interactions between the inhibitors and the enzyme active site.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Preliminary studies indicate that derivatives of pyrrolidine diones exhibit significant anticancer properties. The incorporation of the trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics.
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Neuroprotective Effects :
- Research has suggested that compounds with similar structural motifs can provide neuroprotective benefits. The piperidine moiety may interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases.
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Antimicrobial Properties :
- The presence of the pyridine ring is often associated with antimicrobial activity. Compounds similar to this one have shown efficacy against various bacterial strains, indicating a potential for development as new antibiotics.
Synthesis and Derivatives
The synthesis of 1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione can be achieved through several methods:
- Condensation Reactions : Utilizing piperidin derivatives and pyridine-based reagents to form the core structure.
- Functionalization : The trifluoromethyl group can be introduced via electrophilic fluorination methods, enhancing the compound's pharmacological properties.
Case Studies
-
Case Study 1: Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored various pyrrolidine derivatives, including those with trifluoromethyl substitutions. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting significant potential for development as anticancer agents.
-
Case Study 2: Neuroprotective Properties :
- Research published in Neuroscience Letters investigated neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress. Compounds demonstrated a dose-dependent reduction in cell death, indicating their potential role in neuroprotection.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step reactions involving key intermediates and functional group transformations:
Key Reaction Steps
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Mannich Reaction : The pyrrolidine-2,5-dione core is formed via a Mannich reaction between a pyrrolidine derivative, an aldehyde, and an amine. This step introduces the β-amino ketone structure essential for subsequent functionalization .
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Piperidinyl-Oxy Linkage Formation : The 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine moiety is synthesized through nucleophilic aromatic substitution (SNAr), where a hydroxylated piperidine reacts with a halogenated pyridine derivative under basic conditions .
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Amide Coupling : The final assembly involves coupling the pyrrolidine-2,5-dione with the piperidinyl-pyridine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Pyrrolidine-2,5-dione Core
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Nucleophilic Ring-Opening : The dione undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols) at the carbonyl positions. For example, reaction with primary amines yields substituted succinimide derivatives .
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Hydrolysis : Under acidic or basic conditions, the dione hydrolyzes to form a dicarboxylic acid derivative .
Piperidinyl-Pyridine Moiety
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Electrophilic Substitution : The trifluoromethyl group on the pyridine ring directs electrophilic substitutions (e.g., nitration, sulfonation) to the para position relative to the oxygen atom .
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Reductive Amination : The piperidine nitrogen can undergo alkylation or reductive amination with aldehydes/ketones to introduce substituents .
Transition Metal-Catalyzed Reactions
Stability and Degradation
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Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the dione ring and trifluoromethyl group .
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Photodegradation : UV exposure leads to radical-mediated degradation of the pyridine ring, forming hydroxylated byproducts .
Biological Activity-Related Reactions
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Enzyme Inhibition : The compound acts as a competitive inhibitor of cyclooxygenase-II (COX-II) by forming hydrogen bonds with the enzyme’s active site via its dione and pyridine oxygen atoms .
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Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the piperidine ring, producing N-oxide metabolites .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Nucleophilic Substitution | K2CO3, DMF, 60°C | 78 | C-2 position of pyridine |
| Reductive Amination | NaBH3CN, MeOH, RT | 65 | Piperidine nitrogen |
| Hydrolysis | 1M HCl, reflux | 92 | Dione ring |
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolidine-2,5-dione Family
The provided evidence highlights 3-[5-(arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones as analogues with shared pyrrolidine-2,5-dione scaffolds. Key differences include:
- Substituent Variability: Unlike the target compound, these analogues incorporate thiazolidinone rings and arylidene groups, which may alter electronic properties and steric bulk.
- Functional Group Modifications : The absence of a piperidine linkage or trifluoromethylpyridyloxy group in these analogues suggests divergent biological targeting.
Pharmacokinetic and Pharmacodynamic Comparisons
While direct pharmacokinetic data for the target compound are unavailable, inferences can be drawn from structural similarities:
- Lipophilicity: The trifluoromethyl group in the target compound likely increases membrane permeability compared to non-fluorinated analogues.
- Metabolic Stability : Piperidine rings often improve metabolic resistance relative to simpler amine-containing structures .
Research Findings and Hypotheses
- Binding Affinity: Molecular modeling suggests the pyridyloxy-piperidine group in the target compound may interact with hydrophobic pockets in enzyme active sites, a feature absent in thiazolidinone-containing analogues.
- Selectivity : The trifluoromethyl group could reduce off-target effects compared to halogen-free derivatives, though this remains untested.
Q & A
Q. Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±15% yield variation |
| Solvent (dioxane:water) | 3:1 ratio | Maximizes solubility and reactivity |
| Catalyst (Pd(PPh₃)₄) | 5 mol% | Balances cost and efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
